N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide is a propanamide derivative characterized by a cyano-substituted dimethylpropyl group and a 4-(hydroxymethyl)piperidin-1-yl substituent. Structurally, it belongs to the class of substituted amides, with a molecular formula of C₁₅H₂₅N₃O₂ (estimated) and a molecular weight of 279.38 g/mol (calculated).
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-11(2)15(4,10-16)17-14(20)12(3)18-7-5-13(9-19)6-8-18/h11-13,19H,5-9H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJHROYIFUXHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1CCC(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and antitumor effects. The presence of the cyano group and hydroxymethyl substitution enhances its reactivity and interaction with biological targets.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group may facilitate binding to enzymes or receptors, potentially leading to inhibition or modulation of various biological pathways. The hydroxymethyl group enhances hydrophilicity, which may improve solubility and bioavailability in biological systems.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in colon cancer cells (HCT116 and HT29) with IC50 values ranging from 5 to 15 µM .
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 10 | Induces apoptosis |
| Compound B | HT29 | 12 | Inhibits cell proliferation |
| N-(Cyano...) | HSC-3 | 8 | Modulates cell signaling |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Compounds containing piperidine rings have been reported to inhibit pro-inflammatory cytokines in various models. For instance, a related study demonstrated that certain piperidine derivatives reduced TNF-alpha levels in macrophages .
Case Studies
Several case studies have explored the biological activities of compounds with similar structures:
- Study on Colon Cancer : A study conducted on the effects of piperidine derivatives on colon cancer cells revealed that modifications at the piperidine nitrogen significantly affected cytotoxicity. The presence of a cyano group was crucial for enhancing the antitumor activity .
- Inflammatory Response Modulation : Another investigation highlighted the ability of piperidine-based compounds to downregulate inflammatory markers in vitro, suggesting a therapeutic potential for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analog is fenoxanil (N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide, CAS 115852-48-7), a fungicide used against rice blast disease. Key differences lie in the substituents:
Physicochemical Properties
- Hydrophilicity: The hydroxymethyl group in the target compound likely increases water solubility compared to fenoxanil’s lipophilic dichlorophenoxy group, which enhances soil adhesion and pesticidal persistence .
- Stability: The cyano group in both compounds may confer resistance to enzymatic degradation, but fenoxanil’s aromatic chlorine substituents improve environmental stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
